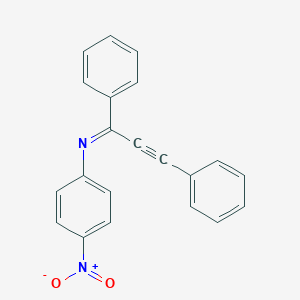![molecular formula C22H29FN2O3 B274396 N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B274396.png)
N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is also known as F-15, a novel antidepressant drug that has been synthesized in recent years. The compound has shown promising results in preclinical studies, and it is currently being investigated for its potential therapeutic applications in the treatment of depression and other related disorders.
Mecanismo De Acción
The mechanism of action of N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine is based on its ability to inhibit the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. By inhibiting the reuptake of serotonin, the compound increases the levels of serotonin in the brain, which is believed to be beneficial in the treatment of depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase the levels of serotonin in the brain. Serotonin is involved in the regulation of mood, appetite, and sleep, and its deficiency is believed to be a major cause of depression. By increasing the levels of serotonin in the brain, the compound is believed to improve the symptoms of depression and related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine in lab experiments are primarily related to its high affinity for the serotonin transporter. The compound is a potent inhibitor of the serotonin transporter, which makes it a valuable tool for investigating the role of serotonin in the brain. However, the limitations of using the compound in lab experiments are related to its potential toxicity and side effects. The compound has not been extensively studied in humans, and its long-term effects on the brain and other organs are not yet known.
Direcciones Futuras
The future directions for the research on N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine are primarily focused on its potential therapeutic applications in the treatment of depression and related disorders. The compound has shown promising results in preclinical studies, and it is currently being investigated for its safety and efficacy in human clinical trials. In addition, the compound may also have potential applications in the treatment of other disorders that are related to the deficiency of serotonin in the brain, such as anxiety, obsessive-compulsive disorder, and eating disorders. Further research is needed to fully understand the potential therapeutic benefits of the compound and its mechanism of action.
Métodos De Síntesis
The synthesis of N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine involves a series of chemical reactions. The starting material for the synthesis is 4-fluorobenzaldehyde, which is converted into the corresponding alcohol using a Grignard reagent. The alcohol is then reacted with ethyl bromoacetate to form an ester, which is subsequently hydrolyzed to give the carboxylic acid. The acid is then coupled with a morpholine derivative to form the desired product.
Aplicaciones Científicas De Investigación
The scientific research application of N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine is primarily focused on its potential therapeutic applications in the treatment of depression and related disorders. Preclinical studies have shown that the compound has a high affinity for the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. By inhibiting the reuptake of serotonin, the compound increases the levels of serotonin in the brain, which is believed to be beneficial in the treatment of depression.
Propiedades
Fórmula molecular |
C22H29FN2O3 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
N-[[3-ethoxy-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C22H29FN2O3/c1-2-27-21-5-3-4-19(16-24-10-11-25-12-14-26-15-13-25)22(21)28-17-18-6-8-20(23)9-7-18/h3-9,24H,2,10-17H2,1H3 |
Clave InChI |
UGKSKJCXJSEUHC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1OCC2=CC=C(C=C2)F)CNCCN3CCOCC3 |
SMILES canónico |
CCOC1=CC=CC(=C1OCC2=CC=C(C=C2)F)CNCCN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1,1'-Biphenyl]-4-ylethanone (1-phenylethylidene)hydrazone](/img/structure/B274314.png)
![N-benzyl-1-[(4-benzylimino-1-methyl-1,3-diazaspiro[4.5]dec-2-en-2-yl)-methylamino]cyclohexane-1-carbothioamide](/img/structure/B274315.png)

![1-benzyl-3,3-dimethylspiro(indoline-2,3'-{3'H}-naphtho[2,1-b][1,4]oxazine)](/img/structure/B274318.png)
![[1,2,4]Triazole, 4-benzylidenamino-](/img/structure/B274319.png)


![3-[(E)-benzylideneamino]-1H-benzimidazol-2-one](/img/structure/B274322.png)


![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)

![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)
